(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Peptide Synthesis SPPS Protecting Group Strategy

This Fmoc-protected 3-oxopiperazine building block is essential for introducing conformational constraint into peptidomimetics via standard Fmoc/tBu SPPS. Unlike Boc or Cbz analogs, its base-labile Fmoc group is removed quantitatively with piperidine in minutes without compromising acid-sensitive side-chain protections or the solid support. The 3-oxo (lactam) functionality provides unique hydrogen-bonding capabilities absent in reduced piperazines, making it irreplaceable for ROMK inhibitor programs and other medicinal chemistry campaigns requiring metabolic stability. Supplied at ≥97% purity (supporting parallel synthesis), this compound's rapid deprotection kinetics minimize automated SPPS cycle times. Choose it for seamless integration into established workflows and access to a validated patent-protected chemical space (e.g., Merck EP-2632464-A1).

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 1119449-40-9
Cat. No. B1502797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate
CAS1119449-40-9
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H18N2O3/c22-18-11-21(10-9-20-18)19(23)24-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,22)
InChIKeyYQKHEDWUIMBPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate (CAS 1119449-40-9) – Fmoc-Protected 3-Oxopiperazine Building Block for Peptide and Peptidomimetic Synthesis


(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate (CAS 1119449-40-9), also known as 1-Fmoc-3-oxopiperazine, is a piperazinone derivative bearing an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group . The compound comprises a 3-oxopiperazine core (piperazine-2-one) and is employed as a protected building block in solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics . Its molecular formula is C19H18N2O3, molecular weight 322.36 g/mol, and it is typically supplied as a solid with a melting point of 124 °C .

Why a Generic 3-Oxopiperazine Derivative Cannot Substitute for (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate


Substituting (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate with other N-protected 3-oxopiperazines (e.g., Boc, Cbz) or with the non-oxo Fmoc-piperazine analogue is not feasible without altering synthetic outcomes. The Fmoc group enables base-labile orthogonal deprotection under mild conditions compatible with acid-sensitive solid supports and side-chain protecting groups [1]. In contrast, Boc- and Cbz-protected analogues require strongly acidic or hydrogenolytic conditions, respectively, which are incompatible with Fmoc/tBu SPPS protocols [2]. Furthermore, the 3-oxo (lactam) functionality imparts conformational constraint and hydrogen-bonding capabilities absent in the fully reduced piperazine ring, directly influencing peptidomimetic design and target binding [3].

Quantitative Differential Evidence: (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate vs. Comparators


Deprotection Kinetics: Fmoc Cleavage Time vs. Boc and Cbz Protecting Groups

The Fmoc group of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate can be quantitatively removed under standard SPPS conditions (20% piperidine in DMF) with a half-life (t₁/₂) of approximately 6 seconds for resin-bound amino acids, enabling complete deprotection (>99.99%) within 5–10 minutes at room temperature [1]. In contrast, Boc deprotection (e.g., 1-Boc-3-oxopiperazine) requires treatment with TFA or HCl/dioxane, typically for 30–60 minutes, and is incompatible with acid-labile linkers and side-chain protecting groups used in Fmoc-SPPS [2]. Cbz removal necessitates catalytic hydrogenation (H₂, Pd/C) over several hours, presenting safety and scalability challenges [3].

Peptide Synthesis SPPS Protecting Group Strategy

Orthogonal Protection Compatibility: Fmoc vs. Boc/Cbz in Solid-Phase Peptide Synthesis

(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate incorporates an Fmoc group that is fully orthogonal to the Boc/Bzl and tBu protecting group strategies. Under SPPS conditions, Fmoc is removed with 20% piperidine in DMF, leaving acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact . The Boc-protected analogue (1-Boc-3-oxopiperazine) requires TFA, which simultaneously cleaves tBu and Boc side-chain protections, rendering it incompatible with Fmoc-SPPS [1]. This orthogonality permits sequential deprotection and selective functionalization of the 3-oxopiperazine core within complex peptide sequences [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Peptidomimetics

Patent-Validated Scaffold Utility: 3-Oxopiperazine Core in Renal Outer Medullary Potassium Channel Inhibitors

The 3-oxopiperazine moiety of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate is a core scaffold in Merck Sharp & Dohme's patent family (EP-2632464-A1, US-9056859-B2) covering inhibitors of the renal outer medullary potassium (ROMK) channel [1]. These compounds are described as diuretics and natriuretics for treating hypertension and heart failure [2]. The Fmoc-protected form serves as a key intermediate for introducing this pharmacophoric 3-oxopiperazine unit into lead compounds . In contrast, non-oxo Fmoc-piperazine (CAS 219312-89-7) lacks the carbonyl hydrogen-bond acceptor that is critical for ROMK binding interactions, as evidenced by structure-activity relationship (SAR) studies within the patent [1].

Renal Pharmacology Potassium Channel Inhibitors Cardiovascular Therapeutics

Purity Specification Benchmarking: Fmoc-3-Oxopiperazine vs. Analogues

Commercially available (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate is offered with ≥97% purity (HPLC) and 98% purity from major suppliers including Sigma-Aldrich, Bidepharm, and Fluorochem . In comparison, 1-Boc-3-oxopiperazine (CAS 76003-29-7) is typically supplied at 97–98% purity but with a lower melting point range (156–160 °C vs. 124 °C for Fmoc analogue), indicating potential differences in crystalline purity and batch consistency . Fmoc-piperazine (CAS 219312-89-7) is available at >99% purity but lacks the oxo functionality essential for certain applications .

Quality Control Building Blocks Analytical Chemistry

Solubility and Handling Advantages: Fmoc-3-Oxopiperazine vs. Boc Analogue

(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate exhibits a calculated LogP (XLogP3) of 2.4–2.6, reflecting moderate lipophilicity suitable for both organic and aqueous-organic solvent systems . The Boc-protected analogue (1-Boc-3-oxopiperazine) has a lower molecular weight (200.24 g/mol) and a predicted LogP of ~0.5–1.0, indicating greater hydrophilicity and potentially different solubility profiles in non-polar organic solvents . This difference in lipophilicity can affect coupling efficiency in SPPS and solution-phase peptide synthesis.

Solubility LogP Handling

Optimal Application Scenarios for (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate


Fmoc-Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptidomimetics

Employ (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate as a protected building block to introduce a 3-oxopiperazine scaffold into growing peptide chains. The Fmoc group is quantitatively removed with 20% piperidine in DMF within 5–10 minutes [1], while the oxo group remains intact for subsequent coupling steps. This enables the construction of conformationally constrained peptidomimetics with enhanced metabolic stability [2].

Synthesis of ROMK (Kir1.1) Inhibitor Lead Compounds

Utilize the compound as a key intermediate in the preparation of renal outer medullary potassium channel inhibitors, as validated by Merck's patent portfolio (EP-2632464-A1) [3]. The 3-oxopiperazine core is essential for ROMK binding, and the Fmoc protection facilitates modular assembly of diverse aryl/heteroaryl 3-oxopiperazine carboxamides [4].

Orthogonal Protection Strategies in Multi-Step Organic Synthesis

Leverage the orthogonal nature of the Fmoc group to perform selective deprotection in the presence of Boc-, tBu-, and Trt-protected amines or carboxylic acids. The compound can be deprotected under mild basic conditions (piperidine/DMF) without affecting acid-labile protecting groups , enabling complex, sequential functionalization of the 3-oxopiperazine core.

High-Throughput Library Synthesis of Piperazinone-Containing Compounds

Integrate (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate into automated parallel synthesis workflows. The compound's high purity (≥97–98%) and well-defined melting point (124 °C) ensure consistent reagent quality across multiple library plates , while the Fmoc group's rapid deprotection kinetics minimize cycle times in automated SPPS instruments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (9H-Fluoren-9-YL)methyl 3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.